

Spectroscopic data of 2,4-Dimethyl-5-nitropyridine (NMR, IR, Mass)

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Compound of Interest

Compound Name: 2,4-Dimethyl-5-nitropyridine

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An In-depth Technical Guide to the Spectroscopic Characterization of **2,4-Dimethyl-5-nitropyridine**

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Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of **2,4-Dimethyl-5-nitropyridine** (CAS No: 1074-99-3; Molecular Formula: C₇H₈N₂O₂; Molecular Weight: 152.15 g/mol).^{[1][2]} Aimed at researchers, scientists, and professionals in drug development, this document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide outlines standardized protocols for acquiring this data and provides a theoretical framework for the interpretation of the expected spectral features, grounded in the principles of spectroscopic analysis and comparison with analogous molecular structures.

Introduction

2,4-Dimethyl-5-nitropyridine is a substituted pyridine derivative of interest in various fields of chemical research. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor. This guide serves as a detailed resource for understanding and obtaining the essential spectroscopic data for **2,4-Dimethyl-5-nitropyridine**.

Importance of Spectroscopic Characterization:

- Structural Elucidation: NMR, IR, and MS are powerful analytical techniques that, when used in concert, provide an unambiguous determination of the molecular structure.
- Purity Assessment: Spectroscopic methods can detect the presence of impurities, starting materials, or byproducts, which is critical for quality control.
- Reaction Monitoring: These techniques are invaluable for monitoring the progress of chemical reactions involving **2,4-Dimethyl-5-nitropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2,4-Dimethyl-5-nitropyridine**, both ^1H and ^{13}C NMR are essential for a complete structural assignment.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **2,4-Dimethyl-5-nitropyridine** in a standard solvent like CDCl_3 would exhibit distinct signals for the aromatic protons and the two methyl groups.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 9.1	Singlet	1H	H-6
~ 7.2	Singlet	1H	H-3
~ 2.6	Singlet	3H	C-4 CH_3
~ 2.4	Singlet	3H	C-2 CH_3

Rationale for Predictions:

- Aromatic Protons: The pyridine ring protons are deshielded due to the ring current effect. The H-6 proton is expected to be the most downfield-shifted due to the strong electron-withdrawing effect of the adjacent nitro group and the nitrogen atom in the ring. The H-3 proton will be at a more upfield position. The lack of adjacent protons for both H-3 and H-6 would result in singlet signals.

- Methyl Protons: The two methyl groups at positions 2 and 4 are in different chemical environments and are expected to show distinct singlet signals. The methyl group at C-4 may be slightly more deshielded than the one at C-2 due to the electronic effects of the nitro group.

Predicted ^{13}C NMR Spectral Data

The predicted ^{13}C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment
~ 160	C-2
~ 155	C-4
~ 145	C-6
~ 140	C-5
~ 120	C-3
~ 24	C-4 CH_3
~ 22	C-2 CH_3

Rationale for Predictions:

- Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbons bearing the nitro group (C-5) and those adjacent to the nitrogen (C-2 and C-6) will be significantly deshielded. The presence of methyl groups will also influence the chemical shifts of the carbons to which they are attached (C-2 and C-4).
- Methyl Carbons: The methyl carbons will appear in the upfield region of the spectrum (δ 20-30 ppm).

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

Predicted Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch (from CH ₃)
~ 1600, 1480	Medium-Strong	C=C and C=N stretching (pyridine ring)
~ 1530	Strong	Asymmetric NO ₂ stretch
~ 1350	Strong	Symmetric NO ₂ stretch
~ 830	Strong	C-N stretch

Rationale for Predictions:

- Aromatic and Aliphatic C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for the aromatic ring protons and the methyl groups.
- Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1600-1450 cm⁻¹ region.
- Nitro Group Vibrations: The most characteristic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group. These are typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

Predicted m/z	Relative Intensity	Assignment
152	High	$[M]^+$ (Molecular Ion)
137	Medium	$[M - CH_3]^+$
106	High	$[M - NO_2]^+$
91	Medium	$[M - NO_2 - CH_3]^+$
77	Medium	$[C_6H_5]^+$ (from ring fragmentation)

Rationale for Predictions:

- Molecular Ion: The molecular ion peak $[M]^+$ is expected to be observed at m/z 152, corresponding to the molecular weight of the compound.
- Fragmentation Pattern: Upon electron ionization, the molecular ion will fragment. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO_2 , 46 Da) and methyl groups (CH_3 , 15 Da). Therefore, significant fragments are predicted at m/z 137 ($[M - CH_3]^+$) and m/z 106 ($[M - NO_2]^+$). Further fragmentation can lead to other characteristic ions.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Workflow for GC-MS data acquisition.

Conclusion

The predicted spectroscopic data presented in this guide provides a foundational understanding of the key spectral features of **2,4-Dimethyl-5-nitropyridine**. While

experimental data is always the gold standard, these predictions, based on sound chemical principles and comparisons with related structures, offer valuable insights for researchers. The detailed protocols provided herein offer a standardized approach to acquiring high-quality spectroscopic data for this compound, ensuring reproducibility and accuracy in its scientific investigation.

References

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